

Application Note: Advanced Analytical Strategies for Bicalutamide Sulfoxide Quantification

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Compound of Interest

Compound Name: *Bicalutamide Sulfoxide*

CAS No.: 945419-64-7

Cat. No.: B569652

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Executive Summary & Scientific Context

Bicalutamide (Casodex) is a non-steroidal anti-androgen used extensively in the treatment of prostate cancer. Structurally, it is a sulfone (

). The synthesis and degradation pathways of Bicalutamide inherently involve its reduced congeners: the Sulfide (starting material/impurity) and the Sulfoxide (intermediate).

Bicalutamide Sulfoxide (chemically: N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide) represents a critical quality attribute (CQA). As the direct oxidation intermediate between the sulfide precursor and the final sulfone drug substance, its quantification is essential for:

- Reaction Monitoring: Optimizing the oxidation endpoint during API synthesis.
- Impurity Profiling: Ensuring final product purity (typically) as per ICH Q3A/B guidelines.

This guide details a robust, stability-indicating HPLC protocol for quantifying **Bicalutamide Sulfoxide**, emphasizing the separation of the Sulfoxide from the Sulfone (parent) and Sulfide (precursor) matrices.

Chemical Logic & Method Development Strategy

The Polarity Paradigm

To design an effective separation, one must understand the polarity shift introduced by the oxidation state of the sulfur atom.

- Sulfide (-S-): Non-polar, hydrophobic. Strong retention on C18.
- Sulfoxide (-SO-): Polar, exhibits chirality (sulfur center). Moderate retention.
- Sulfone (-SO
-): Polar, achiral (in the context of the sulfur group).

Chromatographic Implication: On a Reverse-Phase (C18) stationary phase, the elution order is typically Sulfoxide

Sulfone

Sulfide (or Sulfone

Sulfoxide depending on specific solvation effects), but the Sulfide will consistently elute last due to significant hydrophobicity. The challenge lies in resolving the Sulfoxide from the massive Bicalutamide (Sulfone) peak.

Detection Selection

- UV-Vis (270 nm): Bicalutamide and its sulfur analogs possess the electron-rich nitrile and trifluoromethyl-phenyl moieties, providing strong UV absorption. This is the method of choice for routine QC (Limit of Quantitation ~0.05%).
- LC-MS/MS: Required only for trace analysis (ppm level) or biological matrix quantification where sensitivity is paramount.

Protocol A: Stability-Indicating HPLC-UV Method

Recommended for Release Testing and Process Control

Reagents & Materials

- Reference Standards: Bicalutamide (API), **Bicalutamide Sulfoxide** (Impurity), Bicalutamide Sulfide (Impurity).
- Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Tetrahydrofuran (THF) (optional for peak shape modulation).
- Buffer: Ammonium Acetate or Potassium Dihydrogen Phosphate ().

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18, mm, 3.5 m (e.g., Zorbax Eclipse Plus or equivalent)	Balances resolution and backpressure. 3.5 m particle size improves resolution of closely eluting oxidation states.
Mobile Phase A	10 mM Ammonium Acetate (pH 4.5)	Acidic pH suppresses ionization of silanols, reducing tailing.
Mobile Phase B	Acetonitrile : Methanol (80:20 v/v)	High elution strength. Methanol added to modulate selectivity for the sulfoxide.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.
Injection Vol	10 L	Standard loop size; adjust based on detector linearity.
Detection	UV at 272 nm	for the cyano-trifluoromethyl-phenyl chromophore.
Column Temp	30°C	Controls viscosity and mass transfer kinetics.

Gradient Program

The gradient is designed to elute the polar Sulfoxide/Sulfone early while ensuring the hydrophobic Sulfide is eluted within a reasonable runtime.

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	60	40	Initial Hold
2.0	60	40	Isocratic for baseline stability
15.0	20	80	Linear Ramp (Elution of Sulfoxide/Sulfone)
20.0	5	95	Wash (Elution of Sulfide)
22.0	5	95	Hold
22.1	60	40	Re-equilibration
28.0	60	40	End

Sample Preparation Workflow

Standard Solution:

- Dissolve 10 mg of **Bicalutamide Sulfoxide** Ref Std in 10 mL Acetonitrile (Stock A).
- Dilute to working concentration (e.g., 5 g/mL) using Mobile Phase A:B (50:50).

Test Sample (API or Reaction Mix):

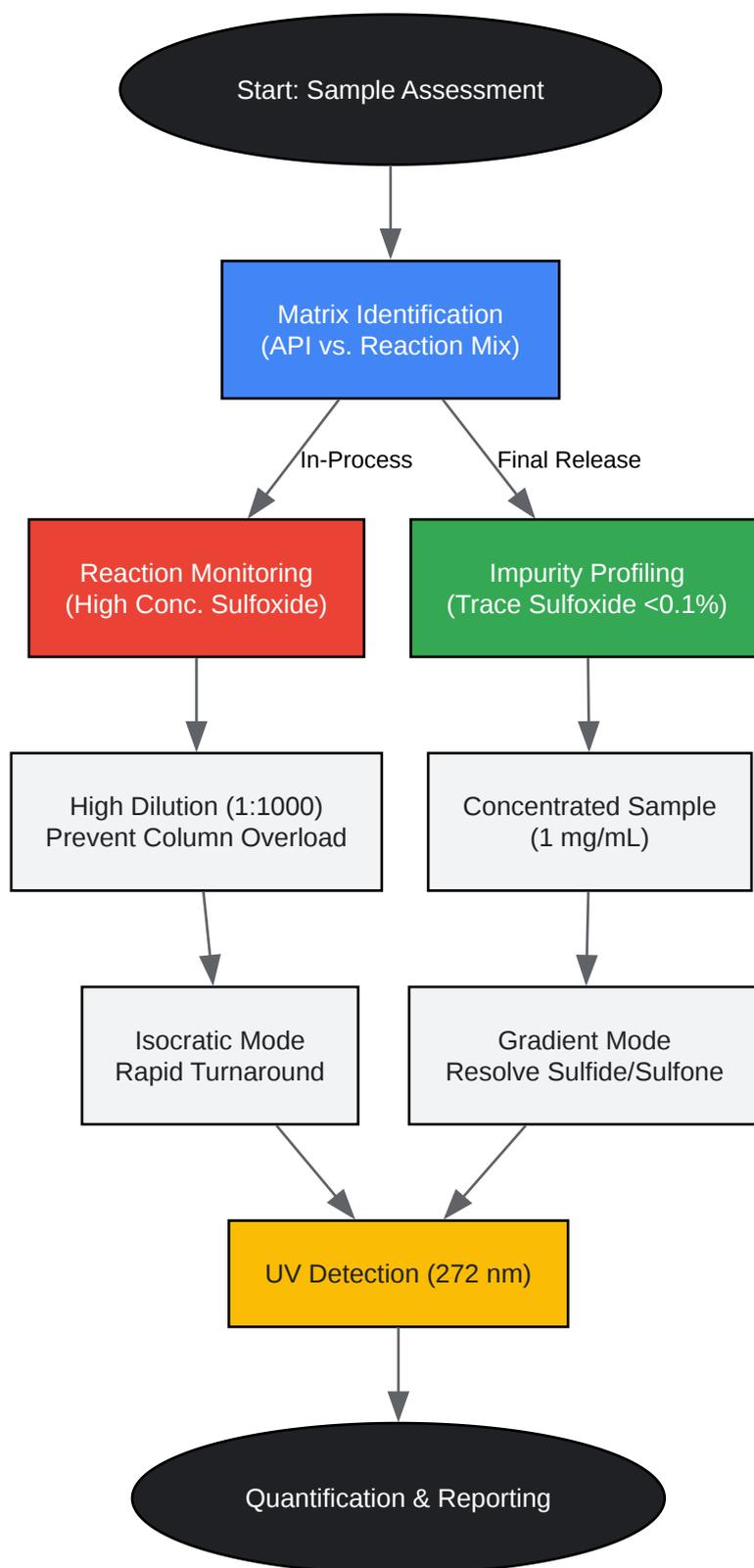
- Weigh 50 mg of Sample.
- Dissolve in 20 mL Acetonitrile (sonicate for 5 mins).
- Dilute to 50 mL with Water.

- Filter through 0.22

m PTFE filter (Nylon filters may bind sulfoxides; PTFE is inert).

Visualizing the Analytical Workflow

The following diagram illustrates the critical decision pathways in method development and routine analysis for Sulfur-based impurities.



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Figure 1: Decision tree for selecting the appropriate sample preparation and chromatographic mode based on the analytical objective (Process Monitoring vs. Trace Impurity Profiling).

Method Validation Framework (ICH Q2)

To ensure the trustworthiness of the data, the method must be validated. Focus on these critical parameters for the Sulfoxide impurity.

Specificity (Critical)

- Requirement: Resolution (R_s) > 2.0 between **Bicalutamide Sulfoxide** and Bicalutamide (Sulfone).
- Test: Inject a spiked solution containing Sulfide, Sulfoxide, and Sulfone.
- Acceptance: No interference at the retention time of the Sulfoxide from the blank or placebo.

Linearity & Range

- Range: From LOQ (approx. 0.05%) to 120% of the specification limit (e.g., 0.15%).
- Protocol: Prepare 5 concentration levels of Sulfoxide standard.
- Metric: Correlation coefficient (r) > 0.999.

Accuracy (Recovery)

- Protocol: Spike Bicalutamide API with known amounts of Sulfoxide at 50%, 100%, and 150% of the target limit.
- Acceptance: Mean recovery 90.0% – 110.0%.

Troubleshooting & Critical Control Points

Issue	Probable Cause	Corrective Action
Peak Tailing (Sulfoxide)	Silanol interactions	Increase buffer ionic strength (up to 20 mM) or lower pH to 3.0.
Co-elution with Sulfone	Insufficient selectivity	Change organic modifier ratio (e.g., increase Methanol decrease ACN). Lower column temperature to 25°C.
"Ghost" Peaks	Carryover of Sulfide	The Sulfide is highly retained. Ensure the gradient wash step (95% B) is long enough (at least 5 column volumes).
Area Variability	Sample instability	Sulfoxides can be sensitive to light or heat. Use amber glassware and autosampler cooling (10°C).

Advanced Topic: LC-MS/MS for Genotoxic Risk Assessment

If the Sulfoxide or related precursors are flagged for genotoxic potential (unlikely for simple sulfoxides, but possible for related anilines), UV detection limits may be insufficient.

LC-MS/MS Parameters:

- Source: Electrospray Ionization (ESI), Negative Mode (due to amide/nitrile groups).
- MRM Transition: Monitor parent ion
to specific fragment ions.
- Mobile Phase: Switch non-volatile Phosphate buffers to 0.1% Formic Acid or Ammonium Formate.



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Figure 2: LC-MS/MS workflow for high-sensitivity quantification.

References

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